Furo[3,2-c]pyridine-2-carbaldehyde: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
Furo[3,2-c]pyridine-2-carbaldehyde: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest to the medicinal chemistry community due to its structural similarity to purines and other biologically active bicyclic systems. The unique electronic and steric properties conferred by this arrangement make it a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of Furo[3,2-c]pyridine-2-carbaldehyde, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
Furo[3,2-c]pyridine-2-carbaldehyde possesses the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1] Its structure is characterized by a planar, aromatic bicyclic system with an aldehyde group at the 2-position of the furan ring.
Table 1: Physicochemical Properties of Furo[3,2-c]pyridine-2-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂ | PubChem CID 642131[1] |
| Molecular Weight | 147.13 g/mol | PubChem CID 642131[1] |
| IUPAC Name | furo[3,2-c]pyridine-2-carbaldehyde | PubChem CID 642131[1] |
| CAS Number | 112372-07-3 | PubChem CID 642131[1] |
| Predicted Melting Point | 129.5-130 °C | |
| Predicted Boiling Point | 286.1 ± 20.0 °C | |
| Predicted Flash Point | 126.8 ± 21.8 °C | |
| XLogP3 | 1.1 | PubChem CID 642131[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem CID 642131[1] |
Structure:
Spectral Data
Experimental Protocols
Synthesis of the Furo[3,2-c]pyridine Core
A common and effective method for the synthesis of the furo[3,2-c]pyridine scaffold involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.
General Protocol:
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Sonogashira Coupling: A 3-halopyridine derivative (e.g., 3-iodo-4-hydroxypyridine) is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent such as DMF. The reaction is typically heated to facilitate the coupling.
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Intramolecular Cyclization: The resulting alkyne-substituted pyridine undergoes a 5-endo-dig cyclization to form the furan ring. This step can often be achieved in the same pot as the coupling reaction by continued heating or by the addition of a suitable reagent to promote cyclization.
Introduction of the 2-Carbaldehyde Group
The formyl group at the 2-position of the furo[3,2-c]pyridine core can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction.[2][3][4][5] This reaction is suitable for electron-rich aromatic and heteroaromatic systems.
General Protocol (Vilsmeier-Haack Reaction): [2][3][4][5]
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloromethyliminium salt, is prepared in situ by the reaction of a substituted formamide (e.g., N,N-dimethylformamide, DMF) with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4]
-
Electrophilic Aromatic Substitution: The furo[3,2-c]pyridine substrate is added to the pre-formed Vilsmeier reagent. The electron-rich furan ring undergoes electrophilic attack by the Vilsmeier reagent.
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Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the desired 2-carbaldehyde derivative.
Experimental Workflow for the Synthesis of Furo[3,2-c]pyridine-2-carbaldehyde:
Caption: Synthetic pathway to Furo[3,2-c]pyridine-2-carbaldehyde.
Potential Biological Activity and Signaling Pathways
While specific biological data for Furo[3,2-c]pyridine-2-carbaldehyde is limited, the broader class of furo[3,2-c]pyridine derivatives has shown promise as modulators of key signaling pathways implicated in cancer and other diseases.[6][7]
Kinase Inhibition: PI3K/Akt/mTOR and JAK/STAT Pathways
The furo[3,2-c]pyridine scaffold has been identified as a promising core for the development of inhibitors targeting protein kinases.[6] Two critical signaling pathways often dysregulated in cancer are the PI3K/Akt/mTOR and JAK/STAT pathways.[8][9][10][11][12][13][14][15][16]
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PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[13][14] Its aberrant activation is a common feature in many human cancers.[13] Furo[3,2-c]pyridine derivatives have the potential to act as ATP-competitive inhibitors of kinases within this pathway, such as PI3K or mTOR.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
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JAK/STAT Pathway: This pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses, hematopoiesis, and cell proliferation.[8][9][15][16] Dysregulation of the JAK/STAT pathway is associated with various cancers and inflammatory diseases.[8][15] Furo[3,2-c]pyridine-based compounds could potentially inhibit one of the Janus kinases (JAKs), preventing the downstream phosphorylation and activation of STAT proteins.
Caption: Inhibition of the JAK/STAT signaling pathway.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant reactivation in adults is linked to the development and progression of several cancers.[17][18][19] The furo[3,2-c]pyridine scaffold has been identified as a novel template for the development of modulators of this pathway.[6][7] These compounds could potentially target key components of the Hh pathway, such as the Smoothened (SMO) receptor or the GLI transcription factors, thereby inhibiting the oncogenic signaling cascade.[17][18]
Caption: Modulation of the Hedgehog signaling pathway.
Conclusion
Furo[3,2-c]pyridine-2-carbaldehyde represents a valuable chemical entity with a scaffold that is increasingly recognized for its potential in the development of novel therapeutics. Its synthesis, while requiring multi-step procedures, is accessible through established synthetic methodologies. The furo[3,2-c]pyridine core is a promising starting point for the design of inhibitors targeting critical oncogenic signaling pathways. Further investigation into the specific biological activities of Furo[3,2-c]pyridine-2-carbaldehyde and its derivatives is warranted to fully elucidate their therapeutic potential and to advance the development of new and effective treatments for a range of human diseases.
References
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